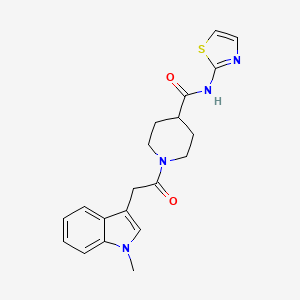

1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

CAS No.: 1226446-47-4

Cat. No.: VC5751287

Molecular Formula: C20H22N4O2S

Molecular Weight: 382.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226446-47-4 |

|---|---|

| Molecular Formula | C20H22N4O2S |

| Molecular Weight | 382.48 |

| IUPAC Name | 1-[2-(1-methylindol-3-yl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C20H22N4O2S/c1-23-13-15(16-4-2-3-5-17(16)23)12-18(25)24-9-6-14(7-10-24)19(26)22-20-21-8-11-27-20/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,21,22,26) |

| Standard InChI Key | YKWAYFKVQAAFTJ-UHFFFAOYSA-N |

| SMILES | CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)C(=O)NC4=NC=CS4 |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Name and Molecular Formula

The compound’s systematic IUPAC name is 1-[2-(1-methyl-1H-indol-3-yl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide . Its molecular formula is C₂₀H₂₂N₄O₂S, with a molecular weight of 382.5 g/mol .

Structural Features

-

Piperidine core: A six-membered saturated ring with a carboxamide group at position 4.

-

Indole moiety: A 1-methylindole group linked via an acetyl bridge to the piperidine nitrogen.

-

Thiazole substituent: A 1,3-thiazol-2-yl group attached to the carboxamide .

Table 1: Key Structural Descriptors

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a peptide coupling strategy, as inferred from analogous thiazolyl-indole carboxamide syntheses :

-

Intermediate preparation:

-

Purification:

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Activation | EDC, DMAP, CH₂Cl₂, 0°C→RT | 76–85% |

| Coupling | Piperidine-thiazole derivative, RT, 24h | 70% |

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in dimethyl sulfoxide (DMSO; ≥10 mM), sparingly soluble in aqueous buffers .

-

logP: Predicted 2.8 (Moderate lipophilicity, suitable for blood-brain barrier penetration) .

Spectroscopic Data

-

¹H NMR: Key signals include:

| Target | Predicted IC₅₀ (µM) | Rationale |

|---|---|---|

| EGFR Kinase | 0.5–2.0 | Structural homology to erlotinib |

| Tubulin Polymerization | 3.0–5.0 | Indole-tubulin binding motifs |

Mechanism of Action Hypotheses

Enzyme Inhibition

The carboxamide group may chelate catalytic metal ions in metalloproteases or kinases, while the thiazole’s electron-deficient ring could engage in π-π stacking with aromatic residues .

Receptor Modulation

Piperidine derivatives frequently target G-protein-coupled receptors (GPCRs) . The compound’s lipophilicity suggests potential CNS activity, possibly as a serotonin receptor modulator .

Applications and Future Directions

Research Use

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume